molecular formula C14H16N2O4S B4068363 2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B4068363
M. Wt: 308.35 g/mol
InChI Key: DGHVURHUVFYOQD-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O4S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a pyridine ring substituted with a methyl group and two methoxy groups on the benzene ring.

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it suitable for large-scale production.

In an industrial setting, the synthesis may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in assays to investigate its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is tissue-nonspecific alkaline phosphatase (TNAP), where it acts as a potent reversible inhibitor . The inhibition mechanism is uncompetitive with respect to the phosphate donor substrate and noncompetitive with respect to the acceptor substrate, indicating an allosteric inhibition mechanism. This compound also exhibits little or no inhibitory activity in over 250 assays involving other enzymes .

Comparison with Similar Compounds

2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TNAP, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-5-4-8-15-14(10)16-21(17,18)13-9-11(19-2)6-7-12(13)20-3/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVURHUVFYOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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